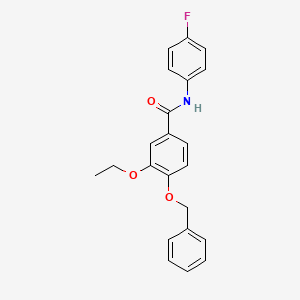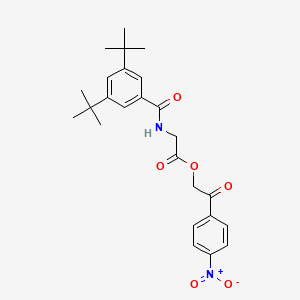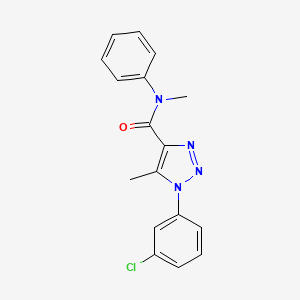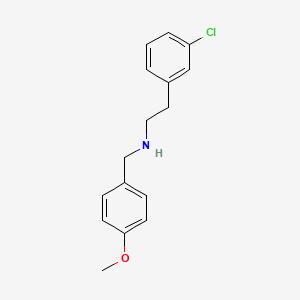
4-(benzyloxy)-3-ethoxy-N-(4-fluorophenyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves complex reactions that can include nucleophilic substitution, palladium-catalyzed oxidative cyclization, and methoxycarbonylation techniques. For example, derivatives similar to the compound of interest have been synthesized through palladium-catalyzed oxidative cyclization-methoxycarbonylation, yielding significant isolated yields and showcasing the compound's intricate synthesis pathway (Pancrazzi et al., 2017).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for determining their physical and chemical properties. Techniques such as X-ray diffraction and density functional theory (DFT) calculations provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, facilitating an understanding of their reactivity and stability. For instance, detailed structural analysis through X-ray diffraction and DFT calculations revealed the crystalline structure and electronic properties of related compounds, highlighting the importance of molecular geometry in determining their chemical behavior (Demir et al., 2015).
Aplicaciones Científicas De Investigación
1. Imaging and Diagnostics in Alzheimer's Disease
A derivative, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has been employed as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), facilitates the quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. Such applications significantly contribute to understanding the pathophysiology of Alzheimer's and could potentially aid in the development of targeted treatments (Kepe et al., 2006).
2. Sensing Applications
Compounds like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been synthesized from similar benzamide derivatives. These compounds exhibit significant sensitivity and selectivity in metal cation sensing, specifically magnesium and zinc cations. Their high sensitivity to pH changes makes them excellent candidates for developing fluorescent probes for biological and environmental monitoring (Tanaka et al., 2001).
3. Material Science and Polymer Applications
The synthesis of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from similar benzamide structures showcases the versatility of these compounds in creating materials with desirable properties. These polyamides exhibit excellent solubility, thermal stability, and mechanical strength, making them suitable for various advanced material applications, including flexible electronics and high-performance coatings (Hsiao et al., 2000).
4. Antitubercular Agents
Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibit low cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new antitubercular drugs with reduced side effects (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
3-ethoxy-N-(4-fluorophenyl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-2-26-21-14-17(22(25)24-19-11-9-18(23)10-12-19)8-13-20(21)27-15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBMVVWTWKHNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-3-ethoxy-N-(4-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4624733.png)


![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)

![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)
![2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B4624790.png)

![ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4624797.png)